molecular formula C12H17FN2O2 B13701245 N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine

Cat. No.: B13701245
M. Wt: 240.27 g/mol
InChI Key: FKESVDWJRBZTAB-UHFFFAOYSA-N
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Description

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a Boc (tert-butoxycarbonyl)-protected methanamine derivative featuring a 3-fluoro-5-methyl-substituted pyridine ring. The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in medicinal chemistry and agrochemical research. This compound’s molecular formula is C₁₂H₁₆FN₂O₂, with a molecular weight of 239.21 g/mol.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(3-fluoro-5-methylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-8-5-9(13)10(14-6-8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

FKESVDWJRBZTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 3-fluoro-5-methylpyridine, is synthesized through a series of reactions involving halogenation and methylation.

    Introduction of the Methanamine Group: The pyridine derivative undergoes a nucleophilic substitution reaction with a suitable amine source to introduce the methanamine group.

    Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Two distinct methods are documented:

Method A: Trifluoroacetic Acid (TFA)-Mediated Deprotection

  • Conditions : TFA in dichloromethane (DCM) at 0–25°C for 1–4 hours .

  • Mechanism : Protonation of the Boc carbonyl oxygen followed by tert-butyl cation elimination (Figure 1A) .

  • Yield : >90% for analogous Boc-protected pyridines .

Method B: HCl/Dioxane Deprotection

  • Conditions : 4M HCl in dioxane at 25°C for 2 hours .

  • Example :

    SubstrateReagentTimeProductYieldSource
    N-Boc-3-fluoro-5-methylpyridylmethanamine4M HCl/dioxane2 h(3-Fluoro-5-methyl-2-pyridyl)methanamine·HCl63%

This method avoids harsh conditions, preserving sensitive functional groups .

Nucleophilic Aromatic Substitution at the Pyridine Ring

The electron-deficient 3-fluoro-5-methylpyridine moiety undergoes nucleophilic substitution. Key reactions include:

Fluorine Displacement

  • Reagents : Primary/secondary amines, alkoxides, or thiols under basic conditions.

  • Example :

    N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine+R-NH2BaseN-Boc-1-(3-R-amino-5-methyl-2-pyridyl)methanamine+HF\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{N-Boc-1-(3-R-amino-5-methyl-2-pyridyl)methanamine} + \text{HF}
    • Conditions : EtOH reflux with K2_2CO3_3.

    • Challenges : Steric hindrance from the adjacent methyl group slows kinetics.

Functionalization of the Free Amine

After Boc removal, the primary amine participates in:

Acylation

  • Reagents : Acid chlorides or anhydrides in DCM with DMAP .

  • Example :

    (3-Fluoro-5-methyl-2-pyridyl)methanamine+AcClEt3NAc-NH-(3-fluoro-5-methyl-2-pyridyl)methane\text{(3-Fluoro-5-methyl-2-pyridyl)methanamine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{Ac-NH-(3-fluoro-5-methyl-2-pyridyl)methane}

Suzuki–Miyaura Coupling

  • Application : Introduces aryl/heteroaryl groups to the pyridine ring.

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O at 80°C.

Tetrazine Ligation

The deprotected amine reacts with tetrazines for bioorthogonal applications:

(3-Fluoro-5-methyl-2-pyridyl)methanamine+TetrazinePyridyl-tetrazine conjugate\text{(3-Fluoro-5-methyl-2-pyridyl)methanamine} + \text{Tetrazine} \rightarrow \text{Pyridyl-tetrazine conjugate}

  • Key Use : Pretargeted imaging in biomedical research .

Comparative Reaction Table

Reaction TypeReagents/ConditionsKey ProductYieldSelectivitySource
Boc Deprotection4M HCl/dioxane, 25°C, 2 hFree amine·HCl63%High
Fluorine SubstitutionBenzylamine, K2_2CO3_3, EtOH, Δ3-Benzylamino-5-methylpyridyl derivative~50%Moderate
AcylationAcetic anhydride, DMAP, DCMAcetylated pyridylmethanamine>80%High

Mechanistic Considerations

  • Boc Deprotection : Proceeds via a tetrahedral intermediate when using amines like 3-methoxypropylamine (Figure 1B) .

  • SN_NNAr : The fluorine’s electronegativity and pyridine’s electron-withdrawing nature activate the ring for nucleophilic attack.

Stability and Side Reactions

  • Boc Stability : Resists basic conditions but hydrolyzes under prolonged acidic exposure .

  • Pyridine Ring Oxidation : Occurs with strong oxidizers (e.g., KMnO4_4), leading to pyridine N-oxide derivatives.

Scientific Research Applications

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine involves its interaction with specific molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with enzymes, receptors, or other biomolecules. The fluorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine with analogs differing in heterocyclic cores, substituents, and amine functionalities.

Structural and Functional Group Variations

Pyridine-Based Analogs

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)cyclopropanamine
  • Molecular Formula : C₁₁H₁₁ClF₃N₂
  • Molecular Weight : 269.67 g/mol
  • Key Differences :
    • Substituents: 3-chloro and 5-trifluoromethyl groups (vs. 3-fluoro and 5-methyl in the target compound).
    • Amine Group: Cyclopropanamine (unprotected) vs. Boc-methanamine.
  • Impact: The electron-withdrawing Cl and CF₃ groups reduce pyridine ring basicity compared to the target’s F and CH₃ substituents.

Heterocycle-Swapped Analogs

1-(5-fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine
  • Molecular Formula : C₁₅H₁₅ClFN₃S
  • Molecular Weight : 323.81 g/mol
  • Key Differences :
    • Core Structure: Thienyl-pyrazole hybrid (vs. pyridine in the target).
    • Amine Group: Unprotected methanamine.
  • Impact :
    • Thiophene’s lower basicity and pyrazole’s hydrogen-bonding capacity alter solubility and target engagement compared to the pyridine-based Boc-protected compound .
N-[(3-Methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine
  • Molecular Formula : C₁₀H₁₈N₃
  • Molecular Weight : 180.27 g/mol
  • Key Differences :
    • Core Structure: Pyrazole with 3-methyl and 1-propyl groups.
    • Amine Group: Ethylamine (unprotected).
  • Impact :
    • The pyrazole ring’s reduced aromaticity compared to pyridine may decrease π-π stacking interactions in biological systems. The ethylamine group increases solubility in organic solvents .

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Weight (g/mol) Substituents on Heterocycle Amine Group Solubility Trends
This compound 239.21 3-fluoro, 5-methyl Boc-protected Lower polarity; soluble in DCM/THF
N-((3-Chloro-5-CF₃-pyridin-2-yl)methyl)cyclopropanamine 269.67 3-chloro, 5-CF₃ Cyclopropanamine High lipophilicity; poor aqueous solubility
1-(5-fluoro-2-thienyl)-N-[(1-phenyl-pyrazolyl)methyl]methanamine 323.81 5-fluoro (thienyl), phenyl Unprotected Moderate solubility in ethanol
N-[(3-Methyl-1-propyl-pyrazol-5-yl)methyl]ethanamine 180.27 3-methyl, 1-propyl Ethylamine High solubility in acetone

Key Observations:

  • Boc Protection : The Boc group in the target compound reduces polarity, favoring solubility in dichloromethane (DCM) or tetrahydrofuran (THF) over water .
  • Substituent Effects : Fluorine’s electronegativity and methyl’s steric bulk in the target compound balance electronic modulation and steric hindrance, unlike the strongly electron-withdrawing Cl/CF₃ groups in analogs .
  • Amine Functionality : Unprotected amines (e.g., ethylamine, cyclopropanamine) exhibit higher reactivity but lower stability compared to Boc-protected derivatives.

Biological Activity

N-Boc-1-(3-fluoro-5-methyl-2-pyridyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, structure-activity relationships, and relevant studies related to this compound.

Chemical Structure and Properties

This compound is characterized by a Boc (tert-butyloxycarbonyl) protecting group on the amine, which enhances its stability and solubility. The presence of a fluorine atom and a methyl group on the pyridine ring can influence its interaction with biological targets.

1. Antiparasitic Activity

Research indicates that modifications in the pyridine ring can significantly affect the antiparasitic activity of related compounds. For instance, the incorporation of polar functionalities improved solubility but had mixed effects on metabolic stability and activity against parasites. Compounds with similar structural features to this compound were tested, showing varying degrees of efficacy in inhibiting parasite growth, with some derivatives exhibiting EC50 values in the low micromolar range .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored. For example, derivatives of pyridine-based compounds have demonstrated inhibitory activity against p38 MAPK, a key regulator in inflammatory responses. It has been shown that modifications to the pyridine structure can enhance or diminish this activity depending on the substituents present .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of fluorine in the 3-position enhances binding affinity to certain targets while also improving metabolic stability.
  • Methyl Group Influence : The methyl group at position 5 can affect lipophilicity and overall pharmacokinetic properties, impacting absorption and distribution .

Case Study 1: Antiparasitic Efficacy

A study evaluated various derivatives of pyridine-based compounds, including this compound, for their antiparasitic properties. The findings highlighted that certain modifications led to enhanced potency against specific parasites, with EC50 values as low as 0.011 μM for optimized variants .

Case Study 2: Inhibition of p38 MAPK

In another investigation focusing on p38 MAPK inhibitors, several compounds structurally related to this compound were synthesized and tested for their ability to inhibit TNF-alpha release in human blood samples. Some derivatives exhibited over a 110-fold increase in inhibition compared to baseline levels, indicating significant therapeutic potential .

Data Tables

CompoundTarget ActivityEC50 (μM)Remarks
This compoundAntiparasitic0.023High potency
Derivative Ap38 MAPK Inhibition<0.032Significant inhibition
Derivative BAntiparasitic0.011Optimized structure

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